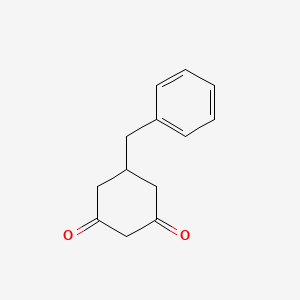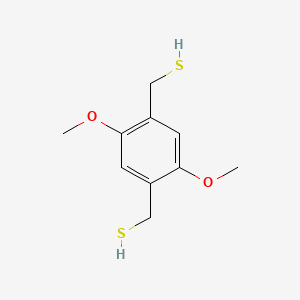
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is an organic compound characterized by the presence of two methoxy groups and two thiol groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol typically involves the reaction of 2,5-dimethoxybenzene with thiol-containing reagents under specific conditions. One common method is the electro-oxidative polymerization of p-dimethoxybenzene, which yields poly(2,5-dimethoxy-1,4-phenylene) without crosslinking reactions or demethylation of the methoxy groups . The reaction conditions include the use of platinum electrodes, a supporting electrolyte such as tetraethyl- or tetrabutylammonium perchlorate, and solvents like dichloromethane or acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate catalysts and reaction conditions can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiol derivatives from reduction, and substituted benzene derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in redox reactions and protein folding processes. The methoxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dimethoxy-1,4-phenylene)dimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but differs in the presence of an amine group and a different substitution pattern.
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is unique due to the presence of both methoxy and thiol groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
50874-28-7 |
|---|---|
Fórmula molecular |
C10H14O2S2 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
[2,5-dimethoxy-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14O2S2/c1-11-9-3-8(6-14)10(12-2)4-7(9)5-13/h3-4,13-14H,5-6H2,1-2H3 |
Clave InChI |
ZEDHECWYZXVVDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CS)OC)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


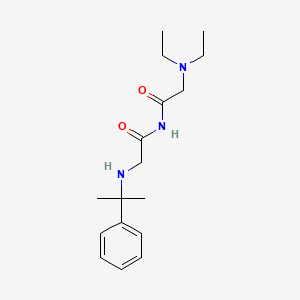

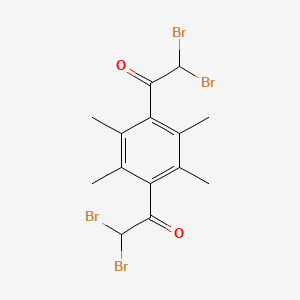
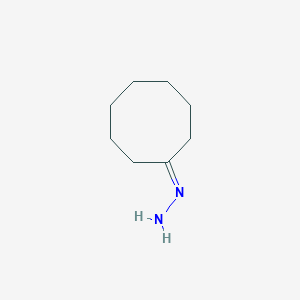

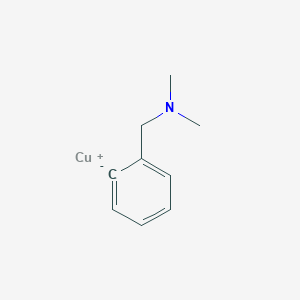
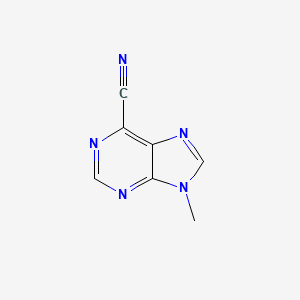
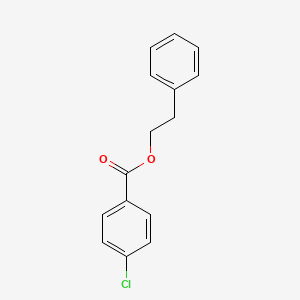



![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
